(2-Ethyl-4,6-dimethylphenyl)boronic acid
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Overview
Description
(2-Ethyl-4,6-dimethylphenyl)boronic acid is an organic compound that belongs to the class of arylboronic acids. These compounds are characterized by the presence of a boronic acid group attached to an aromatic ring. The compound is used extensively in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2-Ethyl-4,6-dimethylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is significant in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
The compound’s success in the suzuki-miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The Suzuki-Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethyl-4,6-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-ethyl-4,6-dimethylbromobenzene using a boron reagent such as tri-n-butylborate in the presence of a catalyst like magnesium. The reaction is typically carried out in a solvent such as tetrahydrofuran at a temperature of around 30°C. After the reaction, the product is isolated through acid hydrolysis and purified .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as the ratio of reactants and the choice of solvent, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-4,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
Scientific Research Applications
(2-Ethyl-4,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
(2-Ethyl-4,6-dimethylphenyl)boronic acid can be compared with other similar arylboronic acids, such as:
2,6-Dimethylphenylboronic acid: Lacks the ethyl group, making it less sterically hindered.
2,4,6-Trimethylphenylboronic acid: Contains an additional methyl group, which can affect its reactivity and steric properties.
Phenylboronic acid: The simplest arylboronic acid, lacking any substituents on the aromatic ring.
The unique structure of this compound, with its ethyl and methyl substituents, provides distinct steric and electronic properties that can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
(2-ethyl-4,6-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-9-6-7(2)5-8(3)10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVFVYOPFWZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1CC)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415578-24-3 |
Source
|
Record name | (2-ethyl-4,6-dimethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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